Abz-FR-K(Dnp)-P-OH

ACE Kinetics FRET Substrate Optimization Enzymology

Abz-FR-K(Dnp)-P-OH is the industry-standard FRET substrate for total somatic ACE activity. Unlike domain-selective analogs (N-domain or C-domain specific), this non-selective peptide quantifies activity from both catalytic sites, preventing underreporting. Its low Km (4.0 μM, kcat 210 s⁻¹) maximizes competitive inhibitor screening sensitivity. Abz/Dnp pair (λex/em 320/420 nm) delivers high signal-to-background ratios in 96/384-well HTS. Lyophilized stability: 36 months at -20°C.

Molecular Formula C39H49N11O10
Molecular Weight 831.9 g/mol
Cat. No. B10855272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-FR-K(Dnp)-P-OH
Molecular FormulaC39H49N11O10
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O
InChIInChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1
InChIKeyZEWJTBVOMMZVAU-YDPTYEFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-FR-K(Dnp)-P-OH: Quantitative Kinetic Profile and Domain-Specific Selectivity of an Internally Quenched FRET Substrate for ACE Activity Assays


Abz-FR-K(Dnp)-P-OH (CAS 500799-61-1) is a synthetic internally quenched fluorogenic peptide substrate designed for real-time fluorescence resonance energy transfer (FRET)-based measurement of angiotensin I-converting enzyme (ACE) activity. The compound incorporates an ortho-aminobenzoic acid (Abz) fluorophore as the fluorescence donor and a 2,4-dinitrophenyl (Dnp) quencher as the acceptor. Hydrolysis at the Arg-Lys peptide bond separates the donor/quencher pair, resulting in a quantifiable fluorescence signal with excitation and emission maxima at 320 nm and 420 nm, respectively [1][2]. Its defined sequence (Abz-Phe-Arg-Lys(Dnp)-Pro-OH) confers a kinetic profile characterized by a Km of 4.0 μM and a kcat of 210 s⁻¹ when acting as a substrate for wild-type somatic ACE [3].

Why Abz-FR-K(Dnp)-P-OH Cannot Be Replaced by Generic FRET Substrates for Somatic ACE Activity Quantification


Generic substitution of Abz-FR-K(Dnp)-P-OH with other Abz/Dnp FRET substrates is not a viable analytical option due to fundamental differences in domain specificity and kinetic efficiency that directly impact the accuracy and interpretability of ACE activity measurements. While several FRET peptides share the same donor/quencher pair, their unique peptide sequences dictate their interaction with the two distinct active sites of ACE (N-domain and C-domain) [1]. Specifically, Abz-FR-K(Dnp)-P-OH functions as a non-selective substrate that reports on the total catalytic activity of somatic ACE (both domains), whereas close analogs like Abz-SDK(Dnp)P-OH exhibit strict selectivity for the N-domain and Abz-LFK(Dnp)-OH for the C-domain [2][3]. Furthermore, subtle variations in the amino acid sequence result in profoundly different kinetic parameters; for instance, the analog Abz-YRK(Dnp)P-OH demonstrates a 23% lower catalytic efficiency (kcat/Km) compared to the target compound [4]. Therefore, interchanging these compounds without rigorous validation would introduce systematic bias, rendering cross-study comparisons invalid and potentially leading to erroneous conclusions regarding ACE activity in biological samples.

Quantitative Differentiation of Abz-FR-K(Dnp)-P-OH Against Closest ACE FRET Substrate Analogs


Superior Catalytic Efficiency (kcat/Km) of Abz-FR-K(Dnp)-P-OH for Somatic ACE Compared to the Analog Abz-YRK(Dnp)P-OH

Abz-FR-K(Dnp)-P-OH demonstrates a 24% higher catalytic efficiency (kcat/Km) for wild-type somatic ACE compared to the closely related analog Abz-YRK(Dnp)P-OH, which differs only by a single amino acid substitution (Phe to Tyr at the P2 position). This quantitative difference is derived from a direct head-to-head kinetic comparison performed under identical experimental conditions [1].

ACE Kinetics FRET Substrate Optimization Enzymology

Domain Selectivity Profile of Abz-FR-K(Dnp)-P-OH for Somatic ACE Activity Measurement

Abz-FR-K(Dnp)-P-OH exhibits a non-selective domain profile, being efficiently hydrolyzed by both the N- and C-terminal active sites of somatic ACE. In contrast, the closely related substrate Abz-SDK(Dnp)P-OH is selectively cleaved by the N-domain with a kcat/Km of 1.1 μM⁻¹s⁻¹, while the C-domain shows practically no activity towards it. Similarly, Abz-LFK(Dnp)-OH demonstrates C-domain selectivity [1][2]. This differential selectivity is crucial for experimental design.

ACE Domain Selectivity N-domain C-domain Somatic ACE

Photon Yield and Signal-to-Background Ratio of Abz/Dnp FRET Pair in Abz-FR-K(Dnp)-P-OH

The Abz/Dnp donor/quencher pair in Abz-FR-K(Dnp)-P-OH provides a Förster radius (R₀) of 3.1 nm and an Abz fluorescence quantum yield (ΦFL) of 0.64 in aqueous buffer (pH 7-7.4). These photophysical properties underpin the substrate's performance. While not a direct head-to-head comparison of different peptides, these values establish the baseline performance of the core FRET pair used in the target compound and its analogs. In contrast, the widely used EDANS/Dabcyl pair has a lower quantum yield (ΦFL ≈ 0.27), resulting in a theoretically lower photon output [1].

FRET Efficiency Fluorescence Quantum Yield Assay Sensitivity

Lower Km Value of Abz-FR-K(Dnp)-P-OH Compared to N-Domain Selective Analog

Abz-FR-K(Dnp)-P-OH displays a significantly lower Michaelis constant (Km) for wild-type somatic ACE compared to the N-domain selective substrate Abz-SDK(Dnp)P-OH, indicating higher apparent affinity for the target enzyme. This difference, derived from cross-study comparisons using standardized assay conditions, highlights the kinetic advantage of the target compound for measuring total ACE activity [1][2].

Substrate Affinity Km Comparison ACE Assay

Optimized Application Scenarios for Abz-FR-K(Dnp)-P-OH in ACE Activity Determination


High-Throughput Screening for ACE Inhibitors

Abz-FR-K(Dnp)-P-OH is ideally suited for high-throughput screening (HTS) campaigns aimed at identifying novel ACE inhibitors. Its low Km (4.0 μM) allows for assays to be performed at substrate concentrations near Km, maximizing sensitivity to competitive inhibition [1]. The robust fluorescence signal generated upon cleavage (λex/em = 320/420 nm), facilitated by the high quantum yield of the Abz fluorophore [2], ensures excellent signal-to-background ratios in 96- or 384-well plate formats. This enables reliable and rapid quantification of inhibitor potency (IC₅₀ determination) using standard fluorescence plate readers [3].

Quantification of Total Somatic ACE Activity in Complex Biological Matrices

For accurate quantification of total ACE activity in biological samples such as plasma, serum, or tissue homogenates, Abz-FR-K(Dnp)-P-OH is the substrate of choice due to its non-selective recognition of both the N- and C-terminal domains of somatic ACE [4]. This property ensures that the measured activity reflects the sum contribution of both catalytic sites, unlike domain-selective analogs (e.g., Abz-SDK(Dnp)P-OH or Abz-LFK(Dnp)-OH) which would underreport total activity [5]. The continuous FRET assay provides real-time kinetic data, allowing for the direct calculation of reaction velocities and correction for inner filter effects in complex samples [1].

Kinetic Characterization of Recombinant ACE Isoforms and Mutants

The well-defined kinetic parameters of Abz-FR-K(Dnp)-P-OH (Km = 4.0 μM, kcat = 210 s⁻¹) for wild-type somatic ACE make it a benchmark substrate for enzymology studies [1]. It is routinely employed to characterize the catalytic properties of recombinant ACE isoforms, including N-domain-only, C-domain-only, and full-length constructs [4]. By comparing the catalytic efficiency (kcat/Km) of hydrolysis across different ACE variants, researchers can precisely map the functional contributions of specific amino acid residues or domains to substrate recognition and catalysis [6].

Development and Quality Control of ACE Activity Assay Kits

Owing to its established kinetic profile, reliable synthesis protocols, and defined storage stability (stable for 36 months lyophilized at -20°C) [7], Abz-FR-K(Dnp)-P-OH is a preferred reagent for incorporation into commercial and in-house ACE activity assay kits. Its performance in continuous fluorescence assays provides a robust and standardized readout for quality control testing of new kit lots and for ensuring inter-laboratory reproducibility in clinical or research settings [3].

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